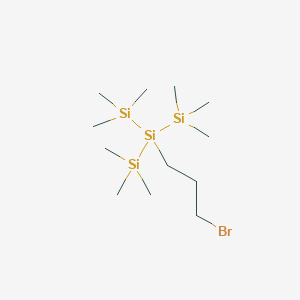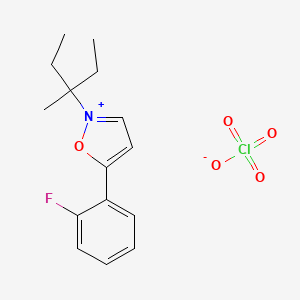
5-(2-Fluorophenyl)-2-(3-methylpentan-3-yl)-1,2-oxazol-2-ium perchlorate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Fluorophenyl)-2-(3-methylpentan-3-yl)-1,2-oxazol-2-ium perchlorate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorophenyl group, a methylpentyl group, and an oxazolium ion, combined with a perchlorate anion. Its unique structure lends itself to a variety of chemical reactions and applications.
准备方法
The synthesis of 5-(2-Fluorophenyl)-2-(3-methylpentan-3-yl)-1,2-oxazol-2-ium perchlorate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Oxazolium Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step often involves electrophilic aromatic substitution reactions.
Addition of the Methylpentyl Group: This can be done through alkylation reactions.
Formation of the Perchlorate Salt: The final step involves the reaction of the oxazolium compound with perchloric acid to form the perchlorate salt.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
化学反应分析
5-(2-Fluorophenyl)-2-(3-methylpentan-3-yl)-1,2-oxazol-2-ium perchlorate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic or electrophilic substitution reactions.
Addition: The oxazolium ion can participate in addition reactions with nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
5-(2-Fluorophenyl)-2-(3-methylpentan-3-yl)-1,2-oxazol-2-ium perchlorate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of new materials and as an intermediate in the production of various industrial chemicals.
作用机制
The mechanism of action of 5-(2-Fluorophenyl)-2-(3-methylpentan-3-yl)-1,2-oxazol-2-ium perchlorate involves its interaction with specific molecular targets and pathways. The oxazolium ion can interact with nucleophilic sites in biological molecules, leading to various biochemical effects. The fluorophenyl group may enhance the compound’s ability to penetrate cell membranes, while the methylpentyl group can influence its overall stability and reactivity.
相似化合物的比较
When compared to similar compounds, 5-(2-Fluorophenyl)-2-(3-methylpentan-3-yl)-1,2-oxazol-2-ium perchlorate stands out due to its unique combination of functional groups. Similar compounds include:
5-Phenyl-2-(3-methylpentan-3-yl)-1,2-oxazol-2-ium perchlorate: Lacks the fluorine atom, which may affect its reactivity and biological activity.
5-(2-Chlorophenyl)-2-(3-methylpentan-3-yl)-1,2-oxazol-2-ium perchlorate: Contains a chlorine atom instead of fluorine, leading to different chemical and biological properties.
5-(2-Fluorophenyl)-2-(3-ethylpentan-3-yl)-1,2-oxazol-2-ium perchlorate: Has an ethyl group instead of a methyl group, which can influence its steric and electronic properties.
属性
CAS 编号 |
918884-97-6 |
|---|---|
分子式 |
C15H19ClFNO5 |
分子量 |
347.76 g/mol |
IUPAC 名称 |
5-(2-fluorophenyl)-2-(3-methylpentan-3-yl)-1,2-oxazol-2-ium;perchlorate |
InChI |
InChI=1S/C15H19FNO.ClHO4/c1-4-15(3,5-2)17-11-10-14(18-17)12-8-6-7-9-13(12)16;2-1(3,4)5/h6-11H,4-5H2,1-3H3;(H,2,3,4,5)/q+1;/p-1 |
InChI 键 |
PGUHWBWCUOOMEA-UHFFFAOYSA-M |
规范 SMILES |
CCC(C)(CC)[N+]1=CC=C(O1)C2=CC=CC=C2F.[O-]Cl(=O)(=O)=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




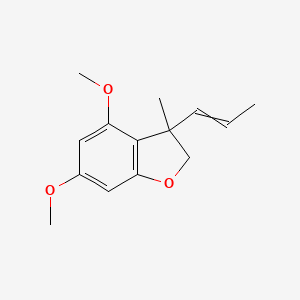

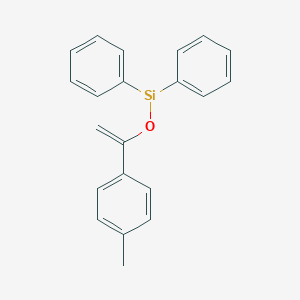
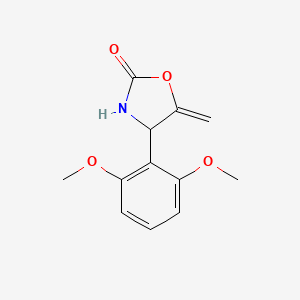
![3,4-Dibromo-3,4-dimethyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14193106.png)
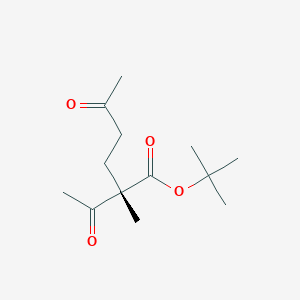
![Trimethyl[1-(methylsulfanyl)-4-phenylbut-1-en-1-yl]silane](/img/structure/B14193121.png)

![2-[(Diphenylmethylidene)amino]-2-ethylpent-4-enamide](/img/structure/B14193123.png)
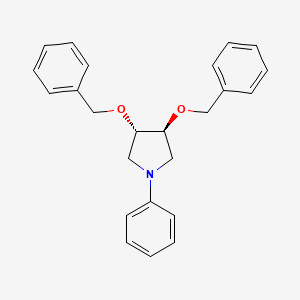
![Acetamide, N-[4-methyl-3-(phenylmethyl)-2(3H)-thiazolylidene]-](/img/structure/B14193143.png)
